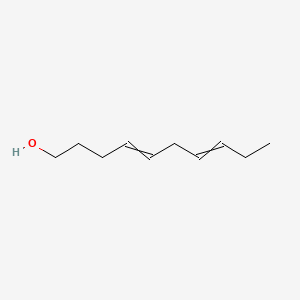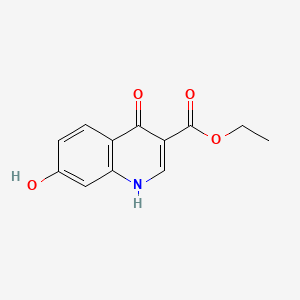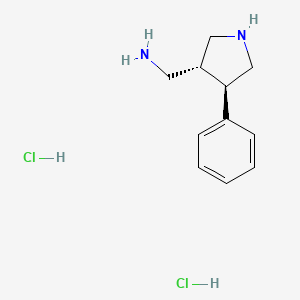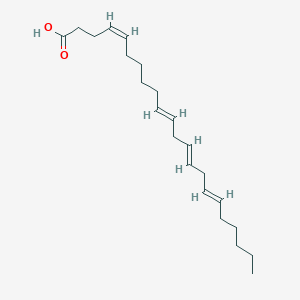
Acide cis-4,10,13,16-Docosatétraénoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-4,10,13,16-Docosatetraenoic Acid: is a long-chain polyunsaturated fatty acid. It is a minor component of rat testis lipids and is known for its multiple double bonds located at the 4th, 10th, 13th, and 16th positions in the carbon chain
Applications De Recherche Scientifique
cis-4,10,13,16-Docosatetraenoic Acid has several scientific research applications:
Chemistry: In chemistry, it is used as an analytical standard for identifying and quantifying fatty acids in various samples using gas chromatography-mass spectrometry .
Biology: In biology, it is studied for its role in lipid metabolism and its presence in rat testis lipids . It is also used in research on the effects of polyunsaturated fatty acids on cellular processes.
Medicine: In medicine, cis-4,10,13,16-Docosatetraenoic Acid is investigated for its potential therapeutic effects, including its role in modulating inflammation and other physiological processes .
Industry: In the industry, it is used in the production of high-purity lipid standards and other biochemical products .
Mécanisme D'action
Target of Action
cis-4,10,13,16-Docosatetraenoic Acid, also known as adrenic acid (AdA), is a naturally occurring polyunsaturated fatty acid . It is one of the most abundant fatty acids in the early human brain . The primary targets of this compound are cells in the human body, particularly those in the brain .
Mode of Action
cis-4,10,13,16-Docosatetraenoic Acid interacts with its targets by being metabolized by cells to biologically active products . These products include dihomoprostaglandins and epoxydocosatrienoic acids (EDTs, also known as dihomo-EETs) . These metabolites play a crucial role in various biological processes.
Biochemical Pathways
The biochemical pathways affected by cis-4,10,13,16-Docosatetraenoic Acid involve the metabolism of the compound to form dihomoprostaglandins and epoxydocosatrienoic acids . These metabolites are known to be endothelium-derived hyperpolarizing factors . They have demonstrated anti-endoplasmic reticulum stress and anti-nociceptive activities .
Result of Action
The molecular and cellular effects of cis-4,10,13,16-Docosatetraenoic Acid’s action are primarily due to its metabolites. These metabolites have demonstrated anti-endoplasmic reticulum stress and anti-nociceptive activities . They are hydrolyzed by the soluble epoxide hydrolase (sEH) to dihydroxydocosatrienoic acids (DHDTs) and hence might play a role in the efficacy of sEH inhibitors .
Analyse Biochimique
Biochemical Properties
cis-4,10,13,16-Docosatetraenoic Acid plays a key role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is metabolized by cells to biologically active products such as dihomoprostaglandins
Cellular Effects
cis-4,10,13,16-Docosatetraenoic Acid has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, cis-4,10,13,16-Docosatetraenoic Acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-4,10,13,16-Docosatetraenoic Acid change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of cis-4,10,13,16-Docosatetraenoic Acid vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
cis-4,10,13,16-Docosatetraenoic Acid is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
cis-4,10,13,16-Docosatetraenoic Acid is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-4,10,13,16-Docosatetraenoic Acid typically involves the use of gas chromatography-mass spectrometry (GC-MS) to identify and isolate the compound from natural sources such as fish oil and rat testis lipids . The double bonds are determined using acetonitrile chemical ionization tandem mass spectrometry .
Industrial Production Methods: The compound is available in various forms, including as a methyl ester solution standard for gas chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: cis-4,10,13,16-Docosatetraenoic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include acetonitrile, which is used in tandem mass spectrometry to determine the location of double bonds . Other reagents may include oxidizing agents for oxidation reactions and reducing agents for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms of the compound.
Comparaison Avec Des Composés Similaires
Adrenic Acid (cis-7,10,13,16-Docosatetraenoic Acid): A naturally occurring polyunsaturated fatty acid found in the adrenal glands, brain, kidneys, and vascular system.
Arachidonic Acid: Formed by the peroxisomal beta-oxidation of 7,10,13,16-docosatetraenoic acid and is esterified into 1-acyl-sn-glycero-3-phosphocholine by microsomes.
Uniqueness: cis-4,10,13,16-Docosatetraenoic Acid is unique due to its specific double bond positions and its presence as a minor component in rat testis lipids. This distinct structure allows it to participate in unique biochemical pathways and reactions, making it valuable for research in various scientific fields.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for cis-4,10,13,16-Docosatetraenoic Acid involves converting a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Methyl 11-bromo-14-hexadecenoate", "Lithium acetylide", "2-bromoethanol", "Sodium hydride", "Docosahexaenoic acid" ], "Reaction": [ "Methyl 11-bromo-14-hexadecenoate is reacted with lithium acetylide to form an alkyne intermediate.", "The alkyne intermediate is then reacted with 2-bromoethanol to form a vinyl ether intermediate.", "The vinyl ether intermediate is then reacted with sodium hydride to form a carboxylic acid intermediate.", "Finally, the carboxylic acid intermediate is converted into cis-4,10,13,16-Docosatetraenoic Acid through a series of chemical reactions involving deprotection and oxidation, resulting in the desired product." ] } | |
Numéro CAS |
122068-08-0 |
Formule moléculaire |
C22H36O2 |
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
docosa-4,10,13,16-tetraenoic acid |
InChI |
InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17,20-21H2,1H3,(H,23,24) |
Clé InChI |
DFNQVYRKLOONGO-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCC=CCCCCC=CCCC(=O)O |
SMILES canonique |
CCCCCC=CCC=CCC=CCCCCC=CCCC(=O)O |
Apparence |
Assay:≥98%A solution in ethanol |
Synonymes |
cis-4,10,13,16-Docosatetraenoic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


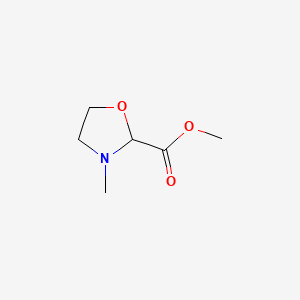

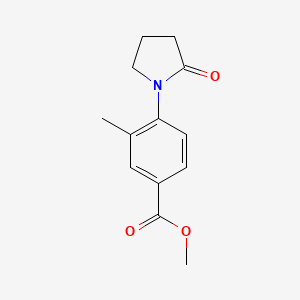

![2-(4-Chloro-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B597557.png)
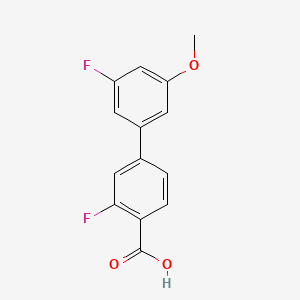
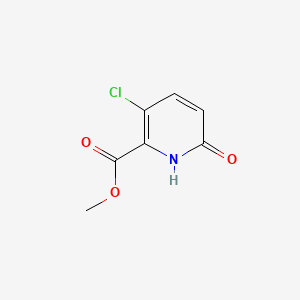
![2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile](/img/structure/B597564.png)
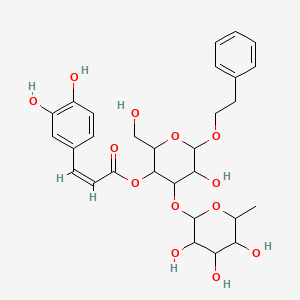
![2,5-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B597567.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-nitrobenzoic acid](/img/structure/B597568.png)
